

Spectroscopic Profile of 3-Phenylethynyl-benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenylethynyl-benzaldehyde**

Cat. No.: **B049416**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound **3-Phenylethynyl-benzaldehyde**. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Properties

3-Phenylethynyl-benzaldehyde is an organic compound with the chemical formula $C_{15}H_{10}O$. It possesses a molecular weight of 206.24 g/mol .^[1] The structure features a benzaldehyde ring substituted with a phenylethynyl group at the meta position. This arrangement of conjugated aromatic rings and an acetylenic linker imparts unique electronic and photophysical properties to the molecule.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Phenylethynyl-benzaldehyde**. For comparative purposes, data for the isomeric 4-Phenylethynyl-benzaldehyde is also included where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Spectroscopic Data of Phenylethynyl-benzaldehydes

Compound	Chemical Shift (δ) in ppm
4-Phenylethynyl-benzaldehyde	10.04 (s, 1H, -CHO), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 8.2 Hz, 2H, Ar-H), 7.61–7.50 (m, 2H, Ar-H), 7.44–7.35 (m, 3H, Ar-H)[2]

Note: Specific ^1H NMR data for **3-Phenylethynyl-benzaldehyde** was not available in the searched literature. The data for the 4-isomer provides an estimation of the expected chemical shifts for the aromatic and aldehydic protons.

Table 2: ^{13}C NMR Spectroscopic Data of Phenylethynyl-benzaldehydes

Compound	Chemical Shift (δ) in ppm
4-Phenylethynyl-benzaldehyde	192.18, 192.17, 136.15, 132.86, 132.54, 130.36, 130.34, 129.73, 129.23, 123.24, 94.21, 89.27[2]

Note: Specific ^{13}C NMR data for **3-Phenylethynyl-benzaldehyde** was not available in the searched literature. The provided data for the 4-isomer indicates the expected range for the carbonyl and aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of a Phenylethynyl-substituted Compound

Functional Group	Vibrational Frequency (cm ⁻¹)
C≡C (alkyne stretch)	2216[3]
C=O (carbonyl stretch)	Typically ~1700
C=C (aromatic stretch)	1594, 1538, 1487, 1447[3]
C-H (aromatic stretch)	3023[3]

Note: The provided IR data is for a related compound containing a phenylethynyl group and demonstrates the characteristic alkyne stretch. The carbonyl stretch for an aromatic aldehyde is expected around 1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of Phenylethynyl-benzaldehydes

Compound	m/z (Mass-to-Charge Ratio)	Interpretation
4-Phenylethynyl-benzaldehyde	207.0732 (found: 207.0832)[2]	[M+H] ⁺

Note: The high-resolution mass spectrometry (HRMS) data for the 4-isomer confirms the molecular formula and provides an accurate mass measurement.

Experimental Protocols

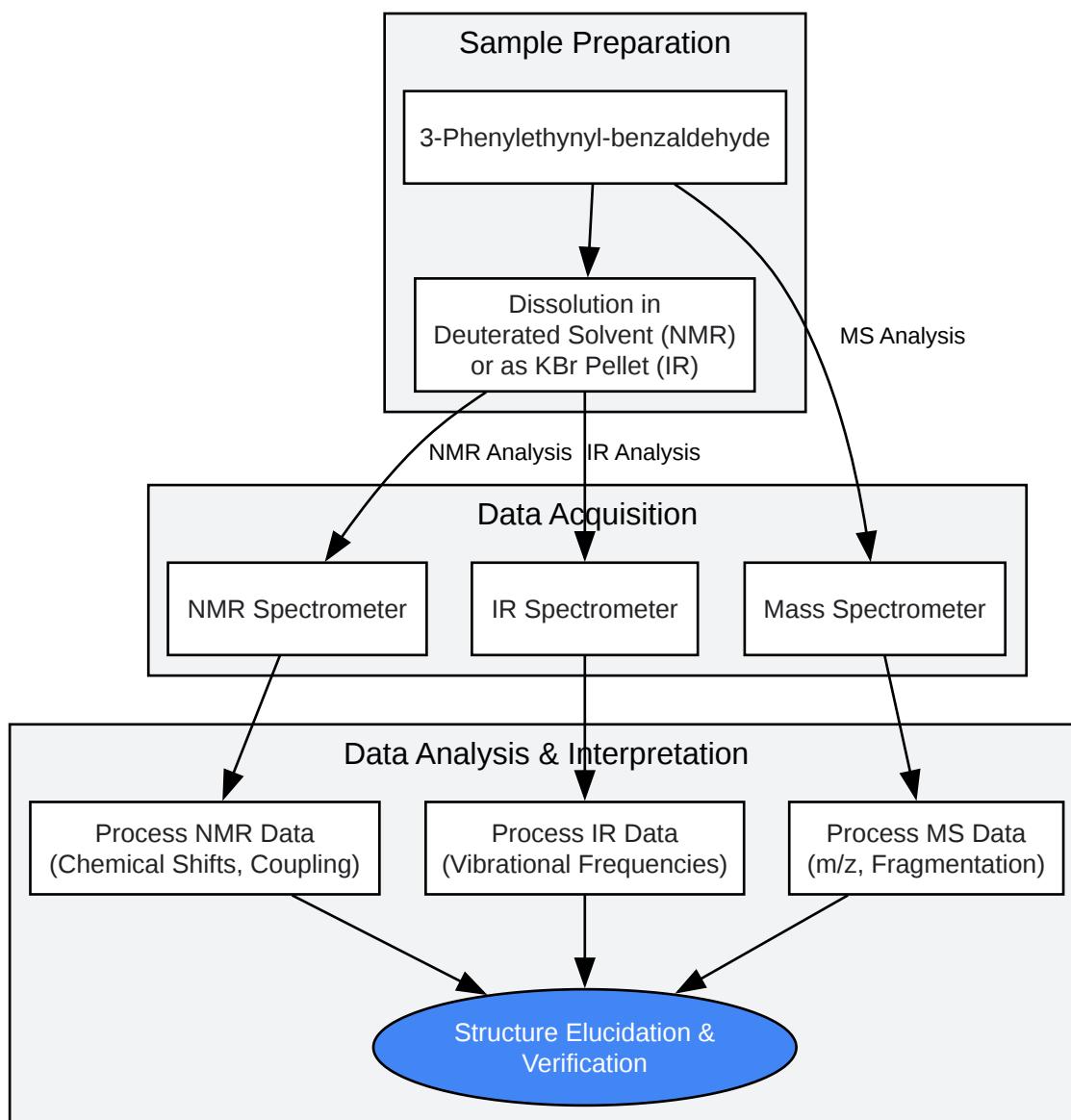
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher.[2] The sample is dissolved in a deuterated solvent, such as chloroform-d

(CDCl_3), and a small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm). For ^{13}C NMR, the solvent peak is often used for referencing.

IR Spectroscopy


Infrared spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer.^[3] The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry

High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.^{[2][4]} The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Data Acquisition and Analysis Workflow

The process of obtaining and interpreting spectroscopic data is a systematic workflow. The following diagram illustrates the key steps involved.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for professionals working with **3-Phenylethynyl-benzaldehyde**. The provided spectroscopic data and experimental outlines are critical for quality control, reaction monitoring, and the development of novel chemical entities. Further research to obtain a complete experimental dataset for the 3-isomer is encouraged for a more comprehensive understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. rsc.org [rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenylethynyl-benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049416#spectroscopic-data-of-3-phenylethynyl-benzaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com